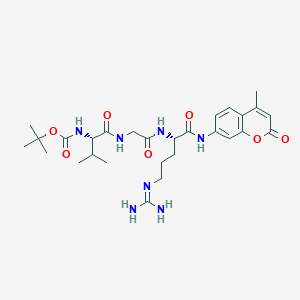

Boc-Val-Gly-Arg-AMC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is particularly valuable in research due to its ability to release a fluorescent product upon enzymatic cleavage, making it a useful tool for monitoring proteolytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Gly-Arg-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The Boc (tert-butoxycarbonyl) protecting group is removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Gly-Arg-AMC primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between the arginine and AMC (7-amido-4-methylcoumarin) moieties.

Common Reagents and Conditions

Enzymes: Proteases such as trypsin and chymotrypsin are commonly used to cleave this compound.

Buffers: Reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain optimal pH and ionic strength.

Major Products

The enzymatic cleavage of this compound results in the release of 7-amido-4-methylcoumarin, a fluorescent compound that can be easily detected and quantified .

Scientific Research Applications

Boc-Val-Gly-Arg-AMC is widely used in various fields of scientific research:

Chemistry: It serves as a model substrate for studying enzyme kinetics and inhibitor screening.

Biology: The compound is used to investigate proteasome activity in cellular and molecular biology studies.

Medicine: Researchers use this compound to study the role of proteases in diseases such as cancer and neurodegenerative disorders.

Industry: The compound is employed in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

Boc-Val-Gly-Arg-AMC exerts its effects through enzymatic cleavage by proteases. The protease recognizes and binds to the peptide substrate, cleaving the bond between the arginine and AMC moieties. This cleavage releases 7-amido-4-methylcoumarin, which fluoresces upon excitation, allowing for the quantification of protease activity .

Comparison with Similar Compounds

Similar Compounds

Boc-Leu-Gly-Arg-AMC: Another peptide substrate used for studying protease activity.

Boc-Ile-Glu-Gly-Arg-AMC: A substrate for clotting enzyme factor Xa and acrosin.

Boc-Val-Pro-Arg-AMC: Used in assays for thrombin generation.

Uniqueness

Boc-Val-Gly-Arg-AMC is unique due to its specific sequence, which makes it a preferred substrate for certain proteases. Its ability to release a highly fluorescent product upon cleavage enhances its utility in various biochemical assays.

Biological Activity

Boc-Val-Gly-Arg-AMC is a fluorogenic peptide substrate widely utilized in biochemical research to study proteolytic activity. Its structure includes a Boc (tert-butyloxycarbonyl) protecting group, the amino acids valine, glycine, and arginine, and is linked to the fluorophore 7-amido-4-methylcoumarin (AMC). This compound is particularly valuable for monitoring protease activity due to its fluorescence properties upon cleavage by specific enzymes.

The biological activity of this compound primarily involves its hydrolysis by proteases, resulting in the release of the fluorescent AMC molecule. This reaction can be summarized as follows:

The increase in fluorescence intensity correlates with the concentration of AMC released, allowing for quantitative measurements of protease activity. It is especially effective with enzymes such as caspases and serine proteases, which recognize the arginine residue in its sequence .

Applications in Research

This compound is employed in various assays that investigate protease function and activity, particularly in physiological processes such as apoptosis and inflammation. Its specificity allows researchers to explore different pathways related to disease mechanisms and therapeutic targets. Here are some notable applications:

- Protease Activity Assays : Used to monitor the activity of caspases involved in apoptosis.

- Enzyme Kinetics Studies : Investigates how different inhibitors affect the cleavage of this compound by target proteases, providing insights into enzyme kinetics and inhibitor design .

- Disease Mechanism Exploration : Helps understand the role of proteases in diseases like cancer and neurodegenerative disorders.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other fluorogenic peptide substrates but exhibits unique properties based on its amino acid composition. The following table compares this compound with other related compounds:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| Boc-Leu-Gly-Arg-AMC | Similar structure with leucine instead of valine | Higher specificity for certain serine proteases |

| Boc-Gln-Ala-Arg-AMC | Contains glutamine and alanine | Primarily used in assays for TMPRSS2 |

| Boc-Gly-Arg-Arg-AMC | Features two arginine residues | Enhanced cleavage efficiency by furin |

| Boc-Val-Pro-Arg-AMC | Contains proline instead of glycine | Variations in enzyme selectivity |

Case Studies

-

Proteasome Activity Assessment :

A study utilized this compound alongside other substrates to assess proteasome activity across different age groups. The results indicated varying activities, highlighting its utility in understanding age-related changes in proteolytic functions . -

Inhibitor Design :

Research focused on how specific inhibitors influence the cleavage rate of this compound by caspases. This work provided critical insights into designing more effective therapeutic agents targeting proteolytic pathways involved in cancer .

Properties

Molecular Formula |

C28H41N7O7 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C28H41N7O7/c1-15(2)23(35-27(40)42-28(4,5)6)25(39)32-14-21(36)34-19(8-7-11-31-26(29)30)24(38)33-17-9-10-18-16(3)12-22(37)41-20(18)13-17/h9-10,12-13,15,19,23H,7-8,11,14H2,1-6H3,(H,32,39)(H,33,38)(H,34,36)(H,35,40)(H4,29,30,31)/t19-,23-/m0/s1 |

InChI Key |

PNMNIWXHUALKPT-CVDCTZTESA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.